molecular formula C16H14ClNO4 B14673425 Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester CAS No. 38507-82-3

Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester

Katalognummer: B14673425
CAS-Nummer: 38507-82-3
Molekulargewicht: 319.74 g/mol
InChI-Schlüssel: TZNVTXPEZAUINV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a benzoic acid core, a chlorophenyl group, an amino carbonyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. One common method involves the reaction of 5-amino-2-hydroxybenzoic acid with 4-chlorophenyl isocyanate to form the intermediate compound. This intermediate is then esterified with ethanol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the chlorophenyl group may interact with hydrophobic pockets in proteins, while the amino carbonyl group can form hydrogen bonds with active site residues. These interactions can alter the function of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents.

    Chlorophenyl compounds: Molecules containing the chlorophenyl group but lacking other functional groups present in the target compound.

    Amino carbonyl compounds: Compounds with amino carbonyl groups but different aromatic cores.

Uniqueness

Benzoic acid, 5-(((4-chlorophenyl)amino)carbonyl)-2-hydroxy-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chlorophenyl and amino carbonyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

38507-82-3

Molekularformel

C16H14ClNO4

Molekulargewicht

319.74 g/mol

IUPAC-Name

ethyl 5-[(4-chlorophenyl)carbamoyl]-2-hydroxybenzoate

InChI

InChI=1S/C16H14ClNO4/c1-2-22-16(21)13-9-10(3-8-14(13)19)15(20)18-12-6-4-11(17)5-7-12/h3-9,19H,2H2,1H3,(H,18,20)

InChI-Schlüssel

TZNVTXPEZAUINV-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.